molecular formula C15H13ClN2O B1617997 Nafimidone hydrochloride CAS No. 70891-37-1

Nafimidone hydrochloride

カタログ番号: B1617997
CAS番号: 70891-37-1
分子量: 272.73 g/mol
InChIキー: DOBNXXMVNHWJKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナフィミドン塩酸塩は、イミダゾール系に属する抗けいれん薬です。 ナフチル基を含み、抗真菌剤の探索中に偶然発見されました 。この化合物は、てんかんやその他の発作性疾患の治療に効果があることで知られています。

2. 製法

ナフィミドン塩酸塩は、クロロメチル-β-ナフチルケトンの活性化された塩素原子からイミダゾールを置換することにより合成されます 。この反応には、以下の手順が伴います。

準備方法

Nafimidone hydrochloride is synthesized through the displacement of imidazole from the activated chlorine atom of chloro-methyl-β-naphthylketone . The reaction involves the following steps:

化学反応の分析

Metabolic Reactions

Nafimidone undergoes hepatic metabolism, primarily via reduction of its ketone group to form reduced nafimidone, a bioactive metabolite . This reaction is catalyzed by reductases in the liver:

NafimidoneReductaseReduced Nafimidone (Alcohol Derivative)\text{Nafimidone} \xrightarrow{\text{Reductase}} \text{Reduced Nafimidone (Alcohol Derivative)}

Inhibitory Effects on Cytochrome P450 Enzymes :

  • CYP2D6/CYP1A2 Inhibition : Exhibits potent inhibition with IC₅₀ < 0.3 μM .

  • Phenytoin and Carbamazepine Interaction : Reduces p-hydroxylation of phenytoin and epoxidation of carbamazepine via mixed-type inhibition (Ki ≈ 0.2 μM) .

Derivatization Reactions

The ketone group in nafimidone enables functionalization:

Oximation

Reaction with hydroxylamine forms an oxime derivative :

Nafimidone+NH2OHNafimidone Oxime+H2O\text{Nafimidone} + \text{NH}_2\text{OH} \rightarrow \text{Nafimidone Oxime} + \text{H}_2\text{O}

Esterification

Oxime derivatives are further esterified using carboxylic acids and DCC/DMAP :

Nafimidone Oxime+RCOOHDCC/DMAPEster Derivative\text{Nafimidone Oxime} + \text{RCOOH} \xrightarrow{\text{DCC/DMAP}} \text{Ester Derivative}

Derivative Applications :

  • Enhanced anticonvulsant activity in animal models .

  • Improved pharmacokinetic properties.

Enzyme Interaction Mechanisms

The imidazole ring coordinates with heme iron in CYP enzymes, blocking substrate access :

CYP Enzyme+NafimidoneEnzyme-Inhibitor Complex\text{CYP Enzyme} + \text{Nafimidone} \rightarrow \text{Enzyme-Inhibitor Complex}

Key Inhibition Data :

Enzyme IC₅₀ (μM) Inhibition Type
CYP2D6<0.3Competitive
CYP1A2<0.3Non-competitive

Stability and Degradation

  • pH Sensitivity : Stable in acidic conditions (gastric pH) but may hydrolyze under strong basic conditions.

  • Thermal Stability : No decomposition reported at room temperature .

Pharmacokinetic Interactions

  • Drug-Drug Interactions : Elevates plasma levels of phenytoin and carbamazepine by inhibiting CYP3A4/2C9 .

  • Oral Bioavailability : 100% absorption in rats at 10–100 mg/kg doses .

科学的研究の応用

Anticonvulsant Properties

Mechanism of Action:
Nafimidone acts primarily as an anticonvulsant by modulating neurotransmitter activity in the central nervous system, particularly enhancing the effects of gamma-aminobutyric acid (GABA). This modulation helps stabilize neuronal activity and prevent abnormal electrical discharges that lead to seizures .

Clinical Efficacy:
Clinical studies have demonstrated the efficacy of Nafimidone in treating intractable partial seizures. In a pilot study involving twelve adult patients, Nafimidone was added to existing antiepileptic regimens, resulting in significant improvements in seizure control for several participants . The compound showed a marked inhibitory effect on the clearance of other anticonvulsants like carbamazepine (CBZ) and phenytoin (PHT), leading to higher plasma levels and potentially enhancing its therapeutic effects .

Research on Derivatives

Recent studies have expanded the focus beyond Nafimidone itself to its derivatives, which exhibit varied biological activities. Some key areas of research include:

  • Antimicrobial Activity:
    Nafimidone derivatives have been investigated for their potential antifungal and antibacterial properties, showing promise as effective agents against certain pathogens due to their structural similarity to azole antifungals.
  • Pain Management:
    Research has explored the application of Nafimidone derivatives in pain management, particularly in diabetic neuropathy. Studies indicate that certain derivatives may alleviate thermal hypoalgesia in diabetic models, suggesting dual benefits for patients suffering from both epilepsy and diabetes .
  • Synthesis and Structural Modifications:
    The synthesis of Nafimidone derivatives involves various chemical reactions that enhance their pharmacological profiles. These modifications aim to improve potency and reduce side effects associated with traditional anticonvulsants .

Clinical Trial Overview

A notable clinical trial assessed the efficacy of Nafimidone in patients with refractory epilepsy. Key findings included:

  • Patient Demographics: Twelve adult male patients with a history of uncontrolled seizures.
  • Study Design: A 14-week pilot study where Nafimidone was administered alongside existing medications.
  • Results: Eight patients experienced a 33-98% improvement in seizure frequency, with six maintaining significant improvements during long-term follow-up .

Animal Model Studies

In animal studies focused on diabetic neuropathy:

  • Methodology: Diabetic mice were treated with various Nafimidone derivatives.
  • Results: One derivative demonstrated effectiveness across multiple pain assessment tests, indicating potential for treating neuropathic pain alongside seizure disorders .

Summary Table of Applications

Application AreaDescriptionReferences
AnticonvulsantTreatment for epilepsy; enhances GABAergic activity
AntimicrobialPotential antifungal and antibacterial properties
Pain ManagementEfficacy in alleviating symptoms of diabetic neuropathy
Research on DerivativesSynthesis aimed at improving pharmacological profiles

作用機序

ナフィミドン塩酸塩は、中枢神経系における特定の分子標的に作用することで効果を発揮します。 神経伝達物質、特に神経細胞の興奮性を抑制する役割を果たすγ-アミノ酪酸(GABA)の活性を調節すると考えられています 。関与する正確な分子経路はまだ調査中ですが、この化合物の抗けいれん作用は十分に実証されています。

6. 類似の化合物との比較

ナフィミドン塩酸塩は、ミコナゾールやケトコナゾールなどの他のイミダゾール誘導体と構造的に類似しています。 これらの化合物とは、ナフチル基が特徴的です 。類似の化合物には以下が含まれます。

ナフィミドン塩酸塩の独自性は、抗けいれん薬としての役割と潜在的な抗真菌特性の両方にあり、医療現場と研究現場の両方で汎用性の高い化合物となっています .

特性

CAS番号

70891-37-1

分子式

C15H13ClN2O

分子量

272.73 g/mol

IUPAC名

2-imidazol-1-yl-1-naphthalen-2-ylethanone;hydrochloride

InChI

InChI=1S/C15H12N2O.ClH/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14;/h1-9,11H,10H2;1H

InChIキー

DOBNXXMVNHWJKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl

正規SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl

Key on ui other cas no.

70891-37-1

関連するCAS

64212-22-2 (Parent)

製品の起源

United States

Synthesis routes and methods

Procedure details

Ethereal hydrogen chloride is added dropwise to a solution of 1.0 g. 1-(2-naphthoylmethyl)imidazole in 100 ml. anhydrous benzene until precipitation is complete. The product is filtered, washed with ether, air dried and recrystallized from methanol/acetone to yield 1-(2-naphthoylmethyl)imidazole hydrochloride, m.p. 226°-228.5° C. (decomp.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。